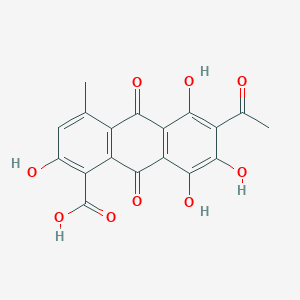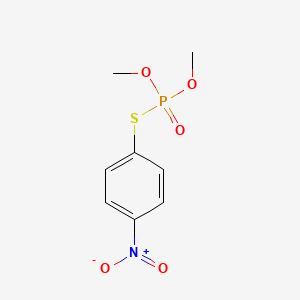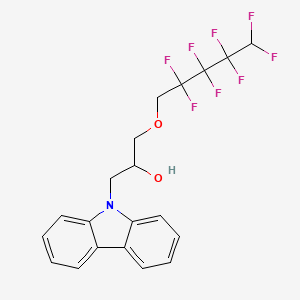
(6beta)-6-Bromopregn-4-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6beta)-6-Bromopregn-4-ene-3,20-dione is a synthetic steroid compound. It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. The addition of a bromine atom at the 6th position of the steroid nucleus distinguishes it from other related compounds, potentially altering its biological activity and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6beta)-6-Bromopregn-4-ene-3,20-dione typically involves the bromination of pregnenolone or its derivatives. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(6beta)-6-Bromopregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 6-bromo-4-pregnene-3,20-dione derivatives.
Reduction: Reduction of the 3-keto group to form 3-hydroxy derivatives.
Substitution: Nucleophilic substitution reactions at the 6-bromo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 6-Bromo-4-pregnene-3,20-dione derivatives.
Reduction: 6-Bromo-4-pregnene-3,20-diol derivatives.
Substitution: 6-substituted pregn-4-ene-3,20-dione derivatives.
Wissenschaftliche Forschungsanwendungen
(6beta)-6-Bromopregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on steroid hormone receptors and related pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (6beta)-6-Bromopregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The presence of the bromine atom at the 6th position can affect its binding affinity and selectivity for different receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Progesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom.
6alpha-Bromoprogesterone: Another brominated derivative with the bromine atom at the 6alpha position.
6-Chloroprogesterone: A chlorinated analogue with similar properties.
Uniqueness
(6beta)-6-Bromopregn-4-ene-3,20-dione is unique due to the specific placement of the bromine atom at the 6beta position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
24516-38-9 |
|---|---|
Molekularformel |
C21H29BrO2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-bromo-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 |
InChI-Schlüssel |
HFSZYSZYZVKKOX-CXICGXRGSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Br)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)


![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione](/img/structure/B14148029.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)



